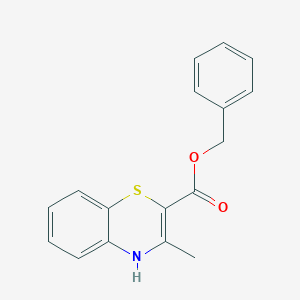

benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS 7625-01-6) is a heterocyclic compound with a benzothiazine core substituted by a methyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₃NO₂S, and it is commercially available at 98% purity from suppliers like Otto Chemie and Alfa . The compound has garnered attention in medicinal chemistry, particularly for its role in inhibiting the interaction between Apaf-1 and prothymosin α (ProTα), a mechanism critical to apoptosis regulation . Notably, the ethyl ester variant (abbreviated as EBC in studies) is structurally distinct from benzyl or other ester derivatives due to its shorter alkyl chain, which influences lipophilicity and bioavailability.

Properties

IUPAC Name |

benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-12-16(21-15-10-6-5-9-14(15)18-12)17(19)20-11-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGVFMNCECGDNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C2N1)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351149 | |

| Record name | benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90252-70-3 | |

| Record name | benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the reaction of 3-methyl-4H-1,4-benzothiazine-2-carboxylic acid with benzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazines or benzothiazolium salts.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of 2-aminobenzenethiols with compounds containing active methylene groups. The resulting products are characterized through various spectroscopic methods including IR, NMR, and mass spectrometry to confirm their molecular structure and purity .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of benzothiazine compounds exhibit promising antimicrobial activity. A study synthesized several substituted 4H-1,4-benzothiazines, including this compound, and evaluated their effectiveness against a range of bacteria and fungi. The results demonstrated that these compounds possess significant antibacterial properties against resistant strains such as Staphylococcus aureus and vancomycin-resistant enterococci .

Anticancer Potential

Benzothiazine derivatives have also been investigated for their anticancer properties. The modification of the benzene moiety within the benzothiazine structure has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, some studies have reported that specific substitutions can lead to increased apoptosis in cancer cells, making these compounds candidates for further development in cancer therapeutics .

Case Studies

Material Science Applications

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be integrated into polymers or other materials to impart specific properties such as enhanced thermal stability or electrical conductivity. Research into its application in organic electronics is ongoing, particularly for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Mechanism of Action

The mechanism by which benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include benzothiazine, benzoxathiine, and benzoxazole derivatives. Below is a comparative analysis:

Physical and Commercial Properties

- Purity : The ethyl ester (98%) surpasses analogues like 3-ethyl-2-methylbenzoxazolium iodide (95%), indicating optimized synthesis protocols .

- Availability : Only the ethyl ester and select benzoxazolium salts are commercially available, highlighting niche demand for benzothiazines compared to more common heterocycles.

Structural and Computational Insights

Comparative modeling with benzoxathiines (e.g., C₁₅H₁₂O₂S) could elucidate conformational differences imposed by the thiophene vs. methyl-ester substituents .

Biological Activity

Benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the benzothiazine family, which has been recognized for various pharmacological activities including anticancer, antimicrobial, and anticonvulsant properties. The compound’s structure allows for interactions with biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that benzothiazine derivatives exhibit significant anticancer properties primarily through their interaction with DNA. For instance, nitrosourea derivatives of benzothiazines have shown promising results as bifunctional anticancer agents due to their ability to both complex with DNA and alkylate it. A study highlighted that these compounds could potentially minimize toxicity compared to traditional nitrosourea agents, making them safer alternatives for cancer therapy .

Case Study: Anticancer Mechanism

A detailed examination of the anticancer activity was conducted using synthesized nitrosourea derivatives of this compound. The study demonstrated that these compounds exhibited a dual mechanism of action:

- DNA Complexation : The compounds bind to DNA, disrupting its replication.

- Alkylation : They induce DNA damage through alkylation processes.

The results indicated that these derivatives had lower bone marrow toxicity while maintaining anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Recent studies have reported that derivatives containing the benzothiazine moiety demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 31.25 µg/mL |

| Compound 2 | Escherichia coli | 62.5 µg/mL |

| Compound 3 | Acinetobacter | 250 µg/mL |

These findings suggest that modifications to the benzothiazine structure can enhance antimicrobial potency .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of benzothiazine derivatives have revealed promising results. A study focused on novel derivatives showed significant activity in chemically-induced seizure models. Molecular dynamics simulations indicated that these compounds interact effectively with GABA-A receptors, which are crucial in seizure modulation .

The anticonvulsant activity appears to be linked to:

- GABA-A Receptor Modulation : Compounds enhance GABAergic transmission, leading to increased neuronal inhibition.

This mechanism was corroborated by both experimental and computational studies demonstrating effective binding and orientation at the receptor sites .

Q & A

Q. What are the common synthetic routes for benzyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds. For example, refluxing 2-aminothiophenol with β-aroylacrylic acids in dry ethanol under HCl gas yields 1,4-benzothiazine derivatives. Reaction optimization includes controlling temperature (reflux conditions), solvent polarity, and acid catalysis to favor cyclization over alternative pathways (e.g., 1,5-benzothiazepine formation) . Purification via recrystallization (e.g., methanol) ensures product homogeneity .

Q. How is the purity and structural identity of benzothiazine derivatives validated experimentally?

Characterization involves multi-technique validation:

- Melting point analysis to assess purity.

- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1625 cm⁻¹), while ¹H NMR identifies substituent environments (e.g., methyl groups at δ 2.27 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 267) and fragmentation patterns verify molecular weight and structural motifs .

- Elemental analysis (C, H, N) to confirm empirical formulas within ±0.2% error .

Q. Which crystallographic tools are essential for resolving the 3D structure of benzothiazine derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELXL refine structures using high-resolution data, while ORTEP-3 generates thermal ellipsoid diagrams for visualizing molecular geometry . The WinGX suite integrates data processing, structure solution, and validation (e.g., checking for missed symmetry) .

Advanced Research Questions

Q. How can conflicting data on reaction pathways (e.g., 1,4-benzothiazin-3-one vs. 1,5-benzothiazepine formation) be resolved?

Contradictory outcomes arise from competing reaction mechanisms. Advanced approaches include:

- Kinetic studies (varying temperature, time) to identify intermediates.

- Computational modeling (DFT) to compare activation energies of pathways.

- Crystallographic evidence : SCXRD unambiguously distinguishes products (e.g., chair vs. boat conformations in benzothiazines) . For example, X-ray data confirmed exclusive 1,4-benzothiazin-3-one formation despite prior claims of 1,5-benzothiazepines .

Q. What strategies improve yield and selectivity in benzothiazine synthesis?

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance electrophilicity of carbonyl groups, promoting cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Protecting groups : Benzyl esters (as in the target compound) prevent unwanted side reactions at carboxylate sites .

Q. How are benzothiazine derivatives evaluated for biological activity in academic settings?

- In vitro assays : Antifungal activity against Candida albicans is tested via agar dilution methods, measuring minimum inhibitory concentrations (MICs) .

- Structure-activity relationships (SAR) : Modifying substituents (e.g., electron-withdrawing groups at C3) correlates with enhanced bioactivity .

- Molecular docking : Predictive modeling against target enzymes (e.g., cytochrome P450) identifies potential mechanisms .

Methodological Notes

Q. What are the critical steps in crystallizing benzothiazine derivatives for SCXRD?

- Solvent selection : Methanol or ethanol is preferred for slow evaporation, yielding large, defect-free crystals.

- Temperature gradients : Gradual cooling from reflux to room temperature avoids amorphous precipitates.

- Hydrogen bonding : Intermolecular interactions (N–H⋯O, C–H⋯O) stabilize crystal packing, as seen in 1D chain structures .

Q. How can spectroscopic contradictions (e.g., unexpected NMR shifts) be troubleshooted?

- Variable temperature (VT) NMR detects dynamic processes (e.g., tautomerism).

- 2D techniques (COSY, HSQC) resolve overlapping signals.

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, CAS 7625-01-6) validates assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.